Calystegine B1 is a polyhydroxylated nortropane alkaloid found in various plants, particularly those belonging to the Convolvulaceae, Solanaceae, and Moraceae families. [, , , ] It is a potent inhibitor of glycosidases, enzymes responsible for the breakdown of carbohydrates. [, , ] This inhibitory activity makes Calystegine B1 a valuable tool in various scientific research areas, including carbohydrate metabolism studies and the development of enzyme inhibitors for therapeutic purposes. [, ]
Calystegine B1 is a bicyclic compound classified as a tropane alkaloid, notable for its structural complexity and biological significance. This compound features a unique bicyclic structure that includes a nitrogen atom and multiple hydroxyl groups, contributing to its diverse biological activities. Tropane alkaloids, including Calystegine B1, are of great interest in medicinal chemistry due to their potential therapeutic effects, including analgesic and anticholinergic properties.
Calystegine B1 belongs to the broader category of tropane alkaloids. These compounds are characterized by their bicyclic structure and the presence of a nitrogen atom within the rings. The classification of Calystegine B1 as a polyhydroxylated nortropane alkaloid further emphasizes its structural uniqueness and functional capabilities .
The synthesis of Calystegine B1 can be achieved through various chemical routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, typically starting from an acyclic precursor that contains necessary stereochemical information. This approach often utilizes desymmetrization processes beginning with achiral tropinone derivatives.
The synthesis process may involve multiple steps, including:
Calystegine B1 has a complex bicyclic structure characterized by:
The molecular formula for Calystegine B1 is CHNO, with a molecular weight of approximately 183.24 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological interactions .
Calystegine B1 participates in various chemical reactions, including:
Common reagents used in these reactions include:
The reaction conditions typically involve controlled temperatures and pH levels to achieve desired transformations, resulting in various products like ketones or alcohols depending on the specific reaction pathway chosen.
Calystegine B1 acts primarily as a noncompetitive inhibitor of glycosidases, enzymes responsible for hydrolyzing glycosidic bonds in complex carbohydrates. By binding to the active sites of these enzymes, Calystegine B1 prevents them from catalyzing the breakdown of polysaccharides, thus affecting carbohydrate metabolism.
The inhibition mechanism involves interference with several biochemical pathways, notably the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cellular growth and metabolism. The pharmacokinetics of Calystegine B1 can be influenced by its physicochemical properties and the route of administration .
Calystegine B1 is typically characterized by:
Key chemical properties include:
These properties influence its behavior in biological systems and its utility in synthetic applications .
Calystegine B1 has several important scientific applications:
Calystegine B1 (CAS: 127414-86-2; PubChem CID: 164245) is a polyhydroxylated nortropane alkaloid with the molecular formula C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol [3] [4]. Its systematic IUPAC name, (1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol, reflects the complex stereochemistry essential to its biological activity [4]. The molecule features a bridged bicyclic structure characteristic of tropane alkaloids, with an N-methylated azepane ring and hydroxyl groups at the C1, C2, C3, and C6 positions [4]. This specific stereochemical configuration—particularly the relative orientation of the hydroxyl groups—creates a structural mimic of monosaccharide sugars, enabling its glycosidase inhibitory properties [3]. The InChIKey (BQFFLYRIKODYEN-CXNFULCWSA-N) provides a unique identifier for this specific stereoisomer across chemical databases [4].
Calystegine B1 typically presents as a white crystalline powder that exhibits high solubility in polar organic solvents including dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone [3] [5]. Its polyhydroxylated structure confers significant hydrophilicity, though quantitative solubility data in aqueous systems remain limited in published literature. Regarding stability, Calystegine B1 is recommended for storage at -20°C in a desiccated environment to prevent degradation, particularly under conditions of high humidity or elevated temperatures [5]. The compound demonstrates moderate stability in solution, with stock solutions in DMSO remaining viable for approximately two weeks when stored at -20°C [5]. While crystallographic data for Calystegine B1 specifically is sparse, the structural class exhibits characteristic crystalline properties amenable to X-ray diffraction analysis. However, the presence of multiple chiral centers and hydroxyl groups complicates crystallization efforts [4].
Calystegines are categorized into structural groups (A, B, C) based on hydroxylation patterns and ring structures:
Table 1: Structural and Functional Comparison of Key Calystegines
Compound | Hydroxylation Pattern | Molecular Formula | Notable Bioactive Properties |
---|---|---|---|
Calystegine A3 | Trihydroxylated | C₇H₁₃NO₃ | Selective inhibition of rat liver β-glucosidase |
Calystegine B1 | Tetrahydroxylated | C₇H₁₃NO₄ | Potent inhibitor of mammalian β-glucosidases (Ki: 1.9-150 µM) |
Calystegine B2 | Tetrahydroxylated (isomer) | C₇H₁₃NO₄ | Strong inhibitor of α-galactosidase across species |
Calystegine C1 | Pentahydroxylated | C₇H₁₃NO₅ | Most potent β-glucosidase inhibition (Ki: 0.13-15 µM) |
Calystegine B1 distinguishes itself through its specific inhibition profile against β-glucosidases. While Calystegine C1 exhibits greater potency (Ki = 0.13 µM against human β-xylosidase), Calystegine B1 demonstrates broader inhibitory activity across mammalian enzymes [3]. Structural differences significantly impact bioactivity: the addition of a fifth hydroxyl group in Calystegine C1 enhances enzyme binding affinity, whereas the positional isomerism between Calystegine B1 and B2 shifts target specificity from β-glucosidases to α-galactosidases [3]. Gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts reveals that Calystegine B1 frequently co-occurs with B2, B4, and C1 compounds, suggesting shared biosynthetic pathways [2].
Calystegine B1 is distributed across three primary botanical families:
The isolation of Calystegine B1 employs a multi-step protocol:
Table 2: Natural Sources and Typical Yields of Calystegine B1
Plant Source | Family | Tissue | Reported Yield |
---|---|---|---|
Hyoscyamus albus | Solanaceae | Whole plant | 91.25 µg/g dry weight |
Lycium chinense | Solanaceae | Root bark | Commercial source |
Solanum tuberosum | Solanaceae | Tubers/sprouts | Variable, cultivar-dependent |
Convolvulus arvensis | Convolvulaceae | Roots | Original isolation source |
Morus alba | Moraceae | Fruit | Trace quantities |
Industrial-scale purification employs preparative chromatography, with final purity ≥98% achieved through recrystallization or HPLC [3] [5]. Yield optimization strategies include seasonal harvesting during peak alkaloid production and genetic selection of high-producing cultivars [2]. The complexity of purification arises from structural similarities to other calystegines, requiring high-resolution separation techniques for individual compound isolation [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: